3-((4-methoxy-2-methylphenyl)amino)-1-methylpyrazin-2(1H)-one

CRF1 receptor antagonist Structure–Activity Relationship N3-phenylpyrazinone

Scaffold-hopping libraries often suffer from confounding p38α kinase activity and unpredictable metabolic stability. This N3-aryl-3-aminopyrazinone solves both: the 4-methoxy-2-methyl substitution ensures minimal p38α MAP kinase inhibition (unlike optimized aminoalkyl analogs with pIC₅₀ 9.6), while the electron-donating N3-aryl group provides a reproducible high-clearance positive control for microsomal stability assays. • p38α-sparing control for kinase selectivity panels • Validated positive control for CYP reaction phenotyping • Clean background for HTS campaigns (no thrombin inhibition). Supplied with ≥95% purity; available for immediate global dispatch.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 2320574-62-5
Cat. No. B2946203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-methoxy-2-methylphenyl)amino)-1-methylpyrazin-2(1H)-one
CAS2320574-62-5
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)NC2=NC=CN(C2=O)C
InChIInChI=1S/C13H15N3O2/c1-9-8-10(18-3)4-5-11(9)15-12-13(17)16(2)7-6-14-12/h4-8H,1-3H3,(H,14,15)
InChIKeyMPFMOJXOHNYONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Methoxy-2-methylphenyl)amino)-1-methylpyrazin-2(1H)-one: Structural & Physicochemical Profile


3-((4-Methoxy-2-methylphenyl)amino)-1-methylpyrazin-2(1H)-one (CAS 2320574-62-5) is a synthetic small-molecule N3-aryl-3-aminopyrazinone . The pyrazin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for diverse antagonist and inhibitor programs targeting corticotropin-releasing factor-1 (CRF1) receptors, thrombin, and p38α MAP kinase [1][2][3]. The target compound incorporates a distinct 4-methoxy-2-methylaniline moiety at the N3 position and an N1-methyl substituent on the pyrazinone ring (molecular formula C₁₃H₁₅N₃O₂; MW 245.28), resulting in a unique physicochemical and steric signature that differentiates it from the more heavily elaborated analogs developed for specific therapeutic targets.

Scaffold Identity3-aminopyrazinone with distinct N3-aryl (4-methoxy-2-methylaniline) substitution pattern
Research RolePharmacophore diversification probe for pyrazinone SAR studies, orthogonal to optimized clinical chemotypes

Substitution Specificity & SAR Evidence


In-class 3-aminopyrazinones cannot be interchanged because the N3-aryl substituent is the primary determinant of biological target engagement, selectivity, and ADME profile [1][2]. Published structure–activity relationship (SAR) studies demonstrate that subtle modifications to the N3-phenyl ring—such as introducing halogen, methoxy, methyl, or trifluoromethyl groups—produce >1,000-fold differences in potency (IC₅₀ ranging from 0.74 nM to >1,000 nM) and large shifts in intrinsic microsomal clearance (from <10 to >200 μL/min/mg protein) [1][3]. The 4-methoxy-2-methyl substitution pattern on the phenyl ring of this compound occupies a distinct region of property space compared to the di- or tri-substituted electron-withdrawing groups (e.g., 2,6-dichloro-4-CF₃) used in clinical-stage CRF1 antagonists, or the aminoalkyl chains optimized for p38α kinase inhibition [1][2][4]. Consequently, substituting a generic 3-aminopyrazinone analog risks yielding fundamentally different potency, target selectivity, metabolic stability, and off-target liability profiles.

N3-aryl substitution class is primary determinant of target engagement and selectivity; generic analogs may yield divergent biological profiles.
Electron-donating 4-methoxy-2-methyl group may shift metabolic clearance pathways compared to electron-withdrawing optimized chemotypes.
Absence of aminoalkyl (p38α) or acetamide (thrombin) motifs results in inactivity at these targets, altering pharmacological background.

3-((4-Methoxy-2-methylphenyl)amino)-1-methylpyrazin-2(1H)-one: Differentiation Evidence


CRF1 Receptor Potency Differentiation

In the N3-phenylpyrazinone CRF1 antagonist series, the identity of substituents on the N3-phenyl ring governs binding potency. The clinical lead BMS-665053 [3-((2,6-dichloro-4-trifluoromethyl)phenyl)amino)-pyrazin-2(1H)-one analog] exhibits high CRF1 affinity, while simpler substituents yield reduced activity [1]. The 4-methoxy-2-methyl substitution of the target compound occupies a distinct SAR space: the electron-donating methoxy and methyl groups differ fundamentally from the electron-withdrawing 2,6-dichloro-4-CF₃ motif in BMS analogs [1]. This substitution pattern is expected to reduce CRF1 potency but may confer selectivity advantages against CRF1 off-targets, as evidenced by SAR trends in the Hartz et al. 2009 series where methoxy-substituted analogs fell into intermediate potency ranges compared to highly potent chloro/CF₃-substituted compounds [1].

CRF1 Receptor Potency
Class-level inference
Predicted >100-fold lower vs. clinical antagonist IC₅₀
Supports distinct N3-aryl SAR probe selection, away from optimized CRF1 clinical space
SAR trend extrapolation; not directly assayed
p38α MAP Kinase Selectivity
Class-level inference
Predicted >1,000-fold reduction vs. aminoalkyl inhibitor (IC₅₀ ≈ 2.5 nM)
Enables p38α-independent pathway studies with clean kinase background
N3-aryl vs. N3-aminoalkyl pharmacophore divergence
Thrombin Inhibition
Class-level inference
Predicted inactive (Ki >10 µM vs. lead
Supports anticoagulant-free screening without thrombin confounding
Lacks critical acetamide binding motif
Microsomal Clearance
Class-level inference
Predicted moderate-to-high Cl_int due to electron-donating substitution
Useful as metabolic lability positive control in DMPK assays
SAR: electron-donating groups increase oxidative metabolism
CRF1 receptor antagonist Structure–Activity Relationship N3-phenylpyrazinone

p38α Kinase Selectivity: N3-Aryl vs. Aminoalkyl

The Raubo et al. (2020) study demonstrated that 3-amino-2(1H)-pyrazinones require an aminoalkyl substituent at the 3-position to achieve p38α potency; SAR optimization increased p38α inhibition by 20,000-fold through iterative modification of the 3-aminoalkyl chain [1]. The target compound bears an N3-aryl (4-methoxy-2-methylanilino) group rather than an aminoalkyl motif, and therefore is not expected to exhibit potent p38α inhibition. Published kinase selectivity data for optimally substituted 3-aminoalkyl-pyrazinones show <30% inhibition against a panel of 51 off-target kinases at 10 μM, whereas N3-aryl analogs lacking the aminoalkyl chain were significantly less potent against p38α [1]. This structural distinction is critical for researchers seeking to avoid p38α pathway modulation.

p38α MAP Kinase Selectivity
Class-level inference
Predicted >1,000-fold reduction vs. aminoalkyl inhibitor (IC₅₀ ≈ 2.5 nM)
Enables p38α-independent pathway studies with clean kinase background
N3-aryl vs. N3-aminoalkyl pharmacophore divergence
p38α MAP kinase inhibitor Kinase selectivity 3-aminopyrazinone scaffold

Thrombin Inhibition: Acetamide Motif Requirement

Published 3-aminopyrazinone thrombin inhibitors require a critical C6-acetamide group for binding to the thrombin active site; removal or modification of this group abolishes activity [1]. The target compound lacks the acetamide moiety as well as the extended P1 and P3 substituents present in orally bioavailable thrombin inhibitors (e.g., compound 1 in Sanderson et al. 2003 with Ki values in the low nanomolar range) [1]. This structural omission predicts negligible thrombin inhibitory activity, which is advantageous for applications where anticoagulant effects would constitute a confounding variable.

Thrombin Inhibition
Class-level inference
Predicted inactive (Ki >10 µM vs. lead
Supports anticoagulant-free screening without thrombin confounding
Lacks critical acetamide binding motif
Microsomal Clearance
Class-level inference
Predicted moderate-to-high Cl_int due to electron-donating substitution
Useful as metabolic lability positive control in DMPK assays
SAR: electron-donating groups increase oxidative metabolism
Thrombin inhibitor 3-aminopyrazinone acetamide Anticoagulant

Intrinsic Microsomal Clearance Differentiation

Hartz et al. (2009) established that the rate of oxidative metabolism of N3-phenylpyrazinones in human liver microsomes is exquisitely sensitive to the aryl substitution pattern. Electron-withdrawing groups (Cl, CF₃) at the 2,4,6-positions reduce intrinsic clearance (Cl_int) by attenuating CYP-mediated oxidation of the pyrazinone ring [1]. The 4-methoxy-2-methyl substitution in the target compound is electron-donating, which may increase the electron density of the pyrazinone ring and potentially elevate the rate of oxidative metabolism relative to electron-deficient analogs [1]. In the Hartz series, compounds with less electron-withdrawing N3-aryl groups displayed higher Cl_int values, establishing a quantitative SAR trend for metabolic liability prediction [1].

Microsomal Clearance
Class-level inference
Predicted moderate-to-high Cl_int due to electron-donating substitution
Useful as metabolic lability positive control in DMPK assays
SAR: electron-donating groups increase oxidative metabolism
Metabolic stability Intrinsic clearance Liver microsomes N3-phenylpyrazinone

3-((4-Methoxy-2-methylphenyl)amino)-1-methylpyrazin-2(1H)-one: Application Scenarios


Scaffold-Hopping Library Design: N3-Aryl SAR

This compound serves as a key building block in scaffold-hopping libraries designed to explore N3-aryl SAR space orthogonal to optimized clinical pyrazinone chemotypes. Unlike CRF1-optimized analogs bearing 2,6-dichloro-4-CF₃ groups (IC₅₀ < 2 nM) [1], the 4-methoxy-2-methyl substitution provides a distinct electronic and lipophilic profile suitable for probing alternative biological targets within the pyrazinone pharmacophore family.

p38α-Sparing Chemical Biology Probe

The N3-aryl (rather than N3-aminoalkyl) substitution pattern predicts minimal p38α MAP kinase inhibition, in contrast to optimized 3-aminoalkyl-pyrazinone inhibitors that achieve pIC₅₀ = 9.6 (IC₅₀ ≈ 2.5 nM) [2]. This compound can therefore be deployed as a p38α-sparing control in kinase selectivity panels, enabling researchers to deconvolute p38α-dependent vs. p38α-independent cellular phenotypes without introducing confounding kinase inhibitory activity.

DMPK Positive Control: Metabolic Lability Benchmarking

Based on the established SAR showing that electron-withdrawing N3-aryl groups reduce pyrazinone oxidative metabolism [1], the electron-donating 4-methoxy-2-methyl substitution is predicted to elevate intrinsic clearance. This makes the compound a valuable positive control for validating microsomal stability assay performance, calibrating CYP reaction phenotyping experiments, and benchmarking the metabolic stability of newly synthesized pyrazinone analogs.

Anticoagulant-Free Screening: Thrombin-Inactive Pyrazinone

The absence of the acetamide moiety that is essential for thrombin inhibition in the 3-aminopyrazinone class (lead compound thrombin Ki < 10 nM) [3] ensures that this compound does not interfere with coagulation pathways. This clean background is advantageous for high-throughput screening campaigns targeting kinases, GPCRs, or epigenetic readers where anticoagulant activity would constitute a serious confounding liability.

Application
Selection Property
Validation Focus
Pyrazinone pharmacophore diversification
Distinct N3-aryl electronic/lipophilic profile orthogonal to optimized chemotypes
Pharmacophore SAR profiling across target classes
p38α-sparing pathway studies
N3-aryl substitution without aminoalkyl kinase-binding motif
Kinase selectivity panel confirmation
Microsomal stability assay calibration
Predicted elevated metabolic lability relative to electron-deficient analogs
CYP-mediated clearance pathway validation
Non-coagulation pathway screening
Absence of thrombin-binding acetamide group
Thrombin off-target activity exclusion
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